Sacubitril Enantiomer

Analytical Chemistry Chiral Chromatography Pharmaceutical Quality Control

QC laboratories developing ANDA/DMF filings for sacubitril-containing products require authenticated stereoisomer reference standards to meet ICH Q3A impurity control thresholds. The Sacubitril Enantiomer (2R,4S-sacubitril, CAS 761373-05-1) addresses this need as a fully characterized, stability-tested reference material. • Validated chiral HPLC methods achieve resolution >2.0 and LOQ ≤0.10 μg/mL for accurate enantiomer quantification. • Demonstrated stability under ICH stress conditions-no degradation or stereochemical interconversion observed. • Supplied with comprehensive characterization data (NMR, MS, HPLC) for immediate method implementation.

Molecular Formula C48H56CaN2O10
Molecular Weight 861.0 g/mol
Cat. No. B13525349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSacubitril Enantiomer
Molecular FormulaC48H56CaN2O10
Molecular Weight861.0 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]
InChIInChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21+;/m00./s1
InChIKeyDDLCKLBRBPYKQS-XQTICPGVSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sacubitril Enantiomer Reference Standard


Sacubitril Enantiomer, chemically designated as (2R,4S)-sacubitril or (2S,4R)-sacubitril (CAS 761373-05-1), is the stereoisomeric counterpart of the antihypertensive prodrug sacubitril (CAS 149709-62-6) . Sacubitril itself is a component of the heart failure medication LCZ696 (sacubitril/valsartan) and functions as an ethyl ester prodrug that undergoes enzymatic de-ethylation to yield the active neprilysin (NEP) inhibitor LBQ657 [1]. The clinically relevant LBQ657 is a single diastereomer with defined (2R,4S) stereochemistry at its two chiral centers [2]. Consequently, the Sacubitril Enantiomer serves as a critical impurity marker and reference standard in pharmaceutical quality control, analytical method validation, and stability studies of sacubitril-containing drug products [3].

Sacubitril Enantiomer: Why Substitution Fails


Substituting the Sacubitril Enantiomer with other sacubitril stereoisomers (e.g., (2S,4S)-sacubitril, (2R,4R)-sacubitril) or alternative NEP inhibitors in analytical, quality control, or research workflows introduces quantifiable and functionally significant errors. The active metabolite LBQ657 is a single diastereomer with defined (2R,4S) stereocenters essential for high-affinity binding to the NEP active site [1]. Incorrect stereoisomers may exhibit drastically reduced or absent NEP inhibitory activity, and their presence as impurities in drug substances can compromise product safety and efficacy. Furthermore, regulatory guidelines mandate the identification, quantification, and control of stereoisomeric impurities in pharmaceutical products [2]. Analytical methods validated for the separation of sacubitril from its enantiomer and diastereomers demonstrate that these stereoisomers possess distinct chromatographic retention behaviors, requiring specific reference standards like the Sacubitril Enantiomer for accurate peak identification and quantification [3]. The following evidence quantifies the specific performance and functional differences that preclude generic substitution.

Sacubitril Enantiomer: Quantified Differences


Chiral HPLC Resolution of Stereoisomers

In a validated stability-indicating reversed-phase HPLC method employing a Chiralcel OJ-RH column, the Sacubitril Enantiomer ((2R,4S)-sacubitril) was resolved from the parent drug sacubitril and other stereoisomers ((2S,4S)-sacubitril, (2R,4R)-sacubitril) with a resolution factor (Rs) greater than 2.0 between all adjacent peaks [1]. This baseline separation enables accurate quantification of the enantiomer as an impurity in sacubitril drug substance and finished products. The method achieved detection limits of 0.122-0.124 μg/mL and quantification limits of 0.370-0.375 μg/mL for the stereoisomers [1]. In a separate study, a different chiral HPLC method using a Chiralcel OJ-RH column with a distinct mobile phase gradient achieved separation of five impurities, including enantiomers and diastereomers, with inter- and intra-day precision (%RSD) below 5.2% and recoveries between 93-105% for all impurities [2].

Analytical Chemistry Chiral Chromatography Pharmaceutical Quality Control

Stereochemical Requirement for NEP Inhibition

The clinically active NEP inhibitor is LBQ657, the de-ethylated metabolite of sacubitril. The crystal structure of human NEP in complex with LBQ657 at 2.0 Å resolution reveals that LBQ657 is a single diastereomer with specific (2R,4S) stereocenters [1]. This specific stereochemistry is essential for high-affinity binding: LBQ657 occupies the S1, S1', and S2' sub-pockets of the NEP active site, with the biphenyl moiety inducing a conformational change that contributes to selectivity against homologous zinc metallopeptidases [1]. The inhibitory potency of LBQ657 against recombinant human NEP is reported with an IC50 of 5 nM . While direct comparative NEP inhibition data for the Sacubitril Enantiomer ((2R,4S)-sacubitril) as the prodrug ester are not explicitly reported in the sourced literature, the stereochemical requirement for activity is implicit: incorrect stereoisomers of LBQ657 would not adopt the precise binding conformation required for potent NEP inhibition, as evidenced by the strict stereochemical constraints revealed in the co-crystal structure [1].

Enzymology Pharmacology Structure-Activity Relationship

Stability Under Stress Conditions

In forced degradation studies conducted as part of stability-indicating method validation, sacubitril-valsartan drug product was subjected to heat, light, hydrolytic, and oxidative stress conditions. No degradation of sacubitril or valsartan was observed under heat, light, or oxidation [1]. Under acidic conditions (1 N HCl, 60°C, 2 h), a degradation impurity (Impurity 1, m/z 383.44) was formed, and under basic conditions (0.1 N NaOH, 40°C, 1 h), Impurity 1 and Impurity 5 (m/z 265.35) were formed [1]. Critically, the enantiomer and diastereomer impurities (including the Sacubitril Enantiomer) remained well separated from the parent drug peaks and from degradation products under all stress conditions, demonstrating that the enantiomer itself does not interconvert or degrade to form additional impurities under these ICH-recommended stress conditions [1]. This stability profile is essential for its use as a reliable reference standard.

Pharmaceutical Stability Forced Degradation Regulatory Compliance

Method Sensitivity for Impurity Detection

Two independent validated HPLC methods provide quantitative sensitivity benchmarks for the detection and quantification of the Sacubitril Enantiomer as an impurity. Method 1 (using Chiralcel OJ-RH column with acetonitrile:methanol:TFA mobile phase) achieved a limit of detection (LOD) of 0.122-0.124 μg/mL and a limit of quantification (LOQ) of 0.370-0.375 μg/mL for sacubitril stereoisomers, with detector response linearity R² ≥ 0.9998 [1]. Method 2 (using a similar chiral column but with a different gradient) achieved LOD of 0.030-0.048 μg/mL and LOQ of 0.100-0.160 μg/mL for the five impurities, with linearity ≥ 0.999 [2]. These validated sensitivity parameters ensure that the Sacubitril Enantiomer can be reliably quantified at the 0.1% impurity threshold commonly required by regulatory agencies, and well below typical specification limits.

Analytical Method Validation Limit of Detection Impurity Profiling

Sacubitril Enantiomer: Core Applications


Impurity Profiling and Batch Release Testing

The Sacubitril Enantiomer reference standard is essential for the identification, quantification, and control of the (2R,4S)-stereoisomer as a potential impurity in sacubitril drug substance and finished pharmaceutical products. Validated chiral HPLC methods with resolution >2.0 [1] and LOQ values down to 0.10 μg/mL [2] enable accurate quantification of this enantiomer at levels compliant with ICH Q3A guidelines. Regulatory filings (e.g., ANDA, DMF) require demonstrated control of stereoisomeric impurities, and the use of a well-characterized enantiomer standard provides the traceability and accuracy necessary for method validation and routine QC testing [3].

Method Development and Validation

Development of stability-indicating HPLC or UHPLC methods for sacubitril-containing drug products requires a pure Sacubitril Enantiomer standard for peak identification, system suitability testing, and accuracy/recovery studies. The demonstrated stability of the enantiomer under ICH stress conditions (no degradation or interconversion) [4] confirms its suitability as a reliable reference material for method ruggedness testing and long-term method performance verification. The availability of fully characterized spectral data (NMR, MS) from suppliers enables confident peak assignment in complex matrices .

Forced Degradation and Stability Studies

In stability studies of sacubitril/valsartan combination products, monitoring potential stereochemical inversion or enantiomer formation is critical. The Sacubitril Enantiomer standard allows researchers to confirm that no interconversion occurs under stress conditions, as evidenced by the absence of enantiomer peak growth in forced degradation studies [4]. This ensures that the drug product maintains its stereochemical integrity throughout its shelf life, a key component of pharmaceutical stability protocols.

Synthetic Chemistry and Process Development

During the development and scale-up of sacubitril synthetic routes, stereochemical control is paramount. The Sacubitril Enantiomer serves as an analytical marker to monitor chiral purity of intermediates and final product. An efficient industrial synthetic process for sacubitril has been developed, and stereoisomers derived from sacubitril have been synthesized, isolated, and characterized for quality control [5]. Using the enantiomer reference standard allows process chemists to optimize reaction conditions to minimize undesired stereoisomer formation and ensure batch-to-batch consistency.

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